
Inhibidor de Chk2
Descripción general
Descripción
Los inhibidores de la cinasa de punto de control 2 (Chk2) son una clase de compuestos que se dirigen a la cinasa serina/treonina Chk2, que desempeña un papel crucial en la vía de respuesta al daño del ADN. Chk2 se activa en respuesta a las roturas de doble cadena del ADN y está involucrado en el arresto del ciclo celular, la reparación del ADN y la apoptosis. La inhibición de Chk2 puede mejorar la eficacia de las terapias contra el cáncer al prevenir la reparación del ADN dañado en las células cancerosas, promoviendo así la muerte celular.
Aplicaciones Científicas De Investigación
Cancer Therapy
Chk2 inhibitors are primarily studied for their potential to enhance the efficacy of existing cancer treatments. They work by:
- Enhancing Chemotherapy Efficacy : Inhibitors like CCT241533 have shown promise in increasing the sensitivity of cancer cells to chemotherapeutic agents such as cisplatin and doxorubicin. For instance, studies indicate that Chk2 inhibition can amplify cisplatin-induced apoptosis in ovarian cancer cells, particularly those with defective p53 pathways .
- Combination Therapies : Research has demonstrated that combining Chk2 inhibitors with other targeted therapies can lead to synergistic effects. For example, concurrent use of Chk2 and ERK inhibitors has been shown to significantly increase apoptosis in diffuse large B-cell lymphoma (DLBCL) models . This combination therapy not only reduces tumor growth but also enhances DNA damage response markers, indicating a robust therapeutic strategy.
- Targeting Specific Cancer Types : Inhibitors like AZD7762 have been investigated for their ability to suppress tumor growth in various cancers, including pancreatic ductal adenocarcinoma. These compounds target specific pathways associated with cancer cell proliferation and survival .
Neuroprotection
Recent studies have highlighted the potential of Chk2 inhibitors in treating neurodegenerative diseases characterized by DNA damage:
- Neurodegenerative Disease Models : Inhibition of Chk2 has been linked to neuroprotection and improved recovery from spinal cord injuries in animal models. For instance, small-molecule inhibitors have demonstrated the ability to promote axon regeneration and functional recovery after nerve damage . This suggests that Chk2 inhibition could be a novel approach for treating conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS), where DNA repair mechanisms are compromised.
Viral Infections
Chk2 inhibitors are also being explored for their role in combating viral infections:
- Hepatitis C Virus : Studies indicate that the hepatitis C virus relies on Chk2 for RNA replication. Thus, inhibiting Chk2 may impair viral replication, offering a potential therapeutic avenue for HCV infections .
Case Studies and Research Findings
The following table summarizes key findings from various studies on the applications of Chk2 inhibitors:
Mecanismo De Acción
Los inhibidores de Chk2 ejercen sus efectos al unirse al sitio de unión al ATP de la enzima Chk2, previniendo así su activación y la posterior fosforilación de los objetivos aguas abajo . Esta inhibición interrumpe la vía de respuesta al daño del ADN, lo que lleva a la acumulación de daño del ADN y promueve la apoptosis en las células cancerosas. Los principales objetivos moleculares de los inhibidores de Chk2 incluyen la propia enzima Chk2 y sus efectores aguas abajo, como p53 y BRCA1 .
Análisis Bioquímico
Biochemical Properties
Chk2 Inhibitor interacts with several enzymes and proteins within the cell. Its primary target is the Chk2 kinase, a key component of the DDR pathway . Upon DNA damage, Chk2 is activated and phosphorylates numerous proteins to induce the appropriate cellular response . Chk2 Inhibitor acts by blocking this kinase activity, thereby influencing the DDR .
Cellular Effects
The effects of Chk2 Inhibitor on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Chk2 Inhibitor can halt cell growth and division at several possible checkpoints in the cell cycle and initiate different DNA repair processes depending on the nature of the damage .
Molecular Mechanism
Chk2 Inhibitor exerts its effects at the molecular level through various mechanisms. It binds to the Chk2 kinase, inhibiting its activity and thereby altering the DDR . This inhibition can lead to changes in gene expression and enzyme activation or deactivation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chk2 Inhibitor can change over time. For instance, short-term treatment with Chk2 Inhibitor can result in the depletion of certain cell types, while longer treatment can induce broader effects on cellular function .
Dosage Effects in Animal Models
The effects of Chk2 Inhibitor can vary with different dosages in animal models. For example, a study found that the combination of Chk2 Inhibitor and another drug demonstrated a synergistic effect in reducing tumor volume in mice .
Metabolic Pathways
Chk2 Inhibitor is involved in several metabolic pathways. It interacts with enzymes such as the ataxia telangiectasia and Rad3-related kinase (ATR) and ataxia telangiectasia mutated kinase (ATM) in response to DNA replication stress or DNA damage .
Transport and Distribution
Chk2 Inhibitor is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It is known that a fraction of Chk2 associates with the centrosomes during mitosis .
Subcellular Localization
Chk2 Inhibitor is primarily localized in the nucleus in interphase cells. During mitosis, a fraction of Chk2 associates with the centrosomes, from early mitotic stages until cytokinesis . This subcellular localization plays a crucial role in its activity and function.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Un enfoque común es el uso de un andamiaje basado en quinoxalina, que se puede sintetizar a través de una reacción de condensación entre una o-fenilendiamina y un compuesto 1,2-dicarbonílico . Se pueden realizar modificaciones posteriores, como la halogenación, la alquilación o la acilación, para introducir los grupos funcionales deseados.
Métodos de Producción Industrial: La producción industrial de inhibidores de Chk2 implica la optimización de la ruta sintética para la síntesis a gran escala. Esto incluye la selección de reactivos rentables, la optimización de las condiciones de reacción para maximizar el rendimiento y el desarrollo de métodos de purificación para garantizar la alta pureza del producto final. Las técnicas como la cromatografía líquida de alta resolución (HPLC) y la cristalización se utilizan comúnmente para la purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones: Los inhibidores de Chk2 principalmente experimentan reacciones de sustitución, donde los grupos funcionales en el andamiaje central se reemplazan con otros grupos para mejorar la actividad. Las reacciones de oxidación y reducción también se emplean para modificar el estado de oxidación de ciertos grupos funcionales, alterando así las propiedades del compuesto.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Se utilizan comúnmente reactivos halogenados (por ejemplo, bromo, cloro) y nucleófilos (por ejemplo, aminas, tioles).
Reacciones de Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reacciones de Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Productos Principales: Los principales productos formados a partir de estas reacciones son inhibidores de Chk2 modificados con mayor potencia, selectividad y propiedades farmacocinéticas.
Comparación Con Compuestos Similares
Los inhibidores de Chk2 a menudo se comparan con otros inhibidores de la cinasa de punto de control, como los inhibidores de Chk1 y los inhibidores duales de Chk1/Chk2. Si bien Chk1 y Chk2 comparten algunas similitudes estructurales, tienen funciones distintas en la vía de respuesta al daño del ADN .
Compuestos Similares:
Inhibidores de Chk1: Se dirigen a Chk1, otra cinasa clave en la vía de respuesta al daño del ADN. Los inhibidores de Chk1 se utilizan principalmente para mejorar la eficacia de los agentes dañadores del ADN en la terapia contra el cáncer.
Inhibidores duales de Chk1/Chk2: Se dirigen tanto a Chk1 como a Chk2, proporcionando una inhibición más amplia de la vía de respuesta al daño del ADN.
Singularidad de los Inhibidores de Chk2:
- Los inhibidores de Chk2 se dirigen específicamente a la enzima Chk2, lo que permite una inhibición más selectiva de la vía de respuesta al daño del ADN.
- Ofrecen un enfoque terapéutico único al mejorar selectivamente la eficacia de los tratamientos contra el cáncer y minimizar el daño a las células no cancerosas .
Los inhibidores de Chk2 representan una clase prometedora de compuestos con un potencial significativo en la terapia contra el cáncer y otras aplicaciones de investigación científica. Su capacidad para dirigirse selectivamente a la vía de respuesta al daño del ADN los convierte en herramientas valiosas para estudiar los procesos celulares y desarrollar nuevas estrategias terapéuticas.
Actividad Biológica
Checkpoint kinase 2 (Chk2) is a crucial serine/threonine kinase involved in the cellular response to DNA damage. Its inhibition has garnered significant interest in cancer therapy and neuroprotection due to its role in regulating cell cycle checkpoints, apoptosis, and DNA repair mechanisms. This article explores the biological activity of Chk2 inhibitors, highlighting their mechanisms, therapeutic potential, and relevant case studies.
Chk2 is activated in response to DNA damage signals, primarily through phosphorylation by ataxia telangiectasia mutated (ATM) kinase. Once activated, Chk2 phosphorylates several downstream targets, including the tumor suppressor protein p53, which orchestrates the cellular response to DNA damage by inducing cell cycle arrest and apoptosis . The inhibition of Chk2 disrupts this signaling pathway, leading to various biological outcomes:
- Cell Cycle Regulation : Chk2 inhibitors can prevent the activation of cell cycle checkpoints, allowing cells with damaged DNA to progress through the cell cycle unchecked.
- Apoptosis Induction : By inhibiting Chk2, cells may evade apoptosis under conditions where they would normally be programmed to die, particularly in cancer cells with dysfunctional p53 pathways .
- Enhanced Chemotherapeutic Efficacy : Chk2 inhibitors can sensitize cancer cells to chemotherapy and radiotherapy by impairing their ability to repair DNA damage .
Table: Summary of Chk2 Inhibitors and Their Biological Activities
Compound Name | IC50 (nM) | Selectivity | Mechanism of Action | Therapeutic Application |
---|---|---|---|---|
CCT241533 | 3 | 80-fold over CHK1 | ATP-competitive inhibitor; promotes apoptosis via p53 | Cancer therapy |
CHK2 Inhibitor II | N/A | Specific for CHK2 | Enhances ERK inhibition-induced apoptosis in DLBCL | Treatment of diffuse large B-cell lymphoma |
7-Hydroxystaurosporine | N/A | N/A | Cell cycle checkpoint abrogator; increases DNA damage | Cancer treatment |
Case Study 1: Chk2 Inhibition in Diffuse Large B-Cell Lymphoma (DLBCL)
A study investigated the effects of combining CHK2 inhibitors with ERK inhibitors in DLBCL models. The results indicated that co-administration significantly enhanced apoptosis compared to either treatment alone. This combination also led to increased phosphorylation of H2AX and PARP cleavage, markers indicative of DNA damage and apoptosis . The study utilized xenograft models in SCID mice, demonstrating that combined treatment resulted in substantial tumor growth suppression without significant toxicity .
Case Study 2: Neuroprotective Effects of Chk2 Inhibition
Research has shown that inhibiting Chk2 can promote neuroprotection and enhance axon regeneration following spinal cord injuries. In rodent models, the application of small-molecule Chk2 inhibitors resulted in improved neuronal survival and functional recovery after acute trauma . This suggests a potential therapeutic avenue for treating neurodegenerative conditions through modulation of Chk2 activity.
Research Findings
Recent studies have provided insights into the diverse applications of Chk2 inhibitors beyond oncology:
- Hepatitis C Virus (HCV) Treatment : Some research indicates that HCV relies on Chk2 for RNA replication. Inhibition of Chk2 may disrupt this process, presenting a novel antiviral strategy .
- Chronic Lung Fibrosis : Preclinical studies have demonstrated that Chk2 inhibition can alleviate lung fibrosis resulting from acute organ damage, indicating its potential in treating fibrotic diseases .
Propiedades
IUPAC Name |
5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPRPGFGRQXDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.